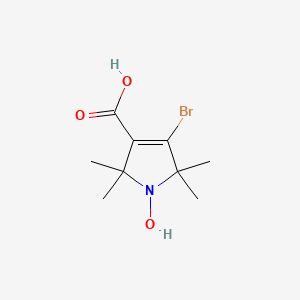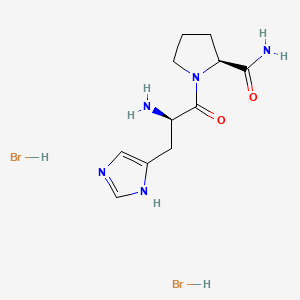
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid is a brominated pyrrole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Oxo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Reduction: 1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Substitution: 4-Methoxy-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity and function.
Comparación Con Compuestos Similares
- 4-Chloro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Fluoro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Iodo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique combination of functional groups also contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
1020720-12-0 |
|---|---|
Fórmula molecular |
C9H14BrNO3 |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h14H,1-4H3,(H,12,13) |
Clave InChI |
CHBQXHRKVZRBIE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(N1O)(C)C)Br)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)






![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

